6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a dioxaborolane moiety. The presence of the boron atom within the dioxaborolane ring imparts unique reactivity and properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione typically involves the reaction of a benzoxazine derivative with a boronic acid or boronate ester. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or boronate esters, which are useful intermediates in organic synthesis.
Hydroboration Reactions: The dioxaborolane moiety can undergo hydroboration with alkenes and alkynes to form organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Transition Metal Catalysts: For hydroboration reactions.
Major Products
Biaryl Compounds: Formed through cross-coupling reactions.
Boronic Acids and Esters: Resulting from oxidation reactions.
Organoboron Compounds: Produced via hydroboration reactions.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, forming stable boronate complexes. These interactions can modulate the activity of enzymes or other biological molecules, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.
Phenylboronic Acid: Commonly used in the synthesis of boron-containing compounds.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is unique due to its combination of a benzoxazine ring and a dioxaborolane moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boron compounds. Additionally, its ability to form stable complexes with biomolecules makes it particularly valuable in biological and medical research .
Properties
Molecular Formula |
C14H16BNO5 |
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Molecular Weight |
289.09 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H16BNO5/c1-13(2)14(3,4)21-15(20-13)8-5-6-10-9(7-8)11(17)16-12(18)19-10/h5-7H,1-4H3,(H,16,17,18) |
InChI Key |
QNAAATOMQGHYKT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)NC3=O |
Origin of Product |
United States |
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